Desmethyl metolazone is a pharmaceutical compound that belongs to the class of thiazide-like diuretics. It is primarily utilized in the management of hypertension and edema associated with congestive heart failure. Desmethyl metolazone is an active metabolite of metolazone, which enhances its pharmacological properties and therapeutic efficacy.
Desmethyl metolazone is synthesized from metolazone, a drug that was originally developed in the 1960s. The compound has gained attention due to its increased potency and effectiveness in patients who are resistant to other diuretics. It is often used in conjunction with loop diuretics for patients with renal impairment or congestive heart failure.
Desmethyl metolazone is classified as a thiazide-like diuretic. This classification is based on its structural characteristics and mechanism of action, which resemble those of traditional thiazide diuretics but with enhanced efficacy in specific clinical scenarios.
The synthesis of desmethyl metolazone involves several chemical reactions that modify the structure of metolazone to produce the desired metabolite. The primary synthetic route includes:
The synthesis typically employs organic solvents and reagents under controlled conditions to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to monitor the reaction progress and assess the purity of the final product.
Desmethyl metolazone has a complex molecular structure characterized by a thiazide ring system. The chemical formula is CHNOS, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms arranged in a specific configuration that contributes to its biological activity.
Desmethyl metolazone participates in various chemical reactions that are crucial for its metabolic pathways. Key reactions include:
These reactions are facilitated by enzymes such as cytochrome P450, which play a significant role in drug metabolism. Understanding these pathways is essential for predicting drug interactions and pharmacokinetics.
Desmethyl metolazone acts primarily on the distal convoluted tubule of the nephron, inhibiting sodium reabsorption. This mechanism leads to increased sodium and water excretion, resulting in reduced blood volume and lower blood pressure.
Desmethyl metolazone is primarily used in clinical settings for:
Desmethyl metolazone is systematically identified in pharmacological and chemical databases with the following nomenclature:
Table 1: Official Designations of Desmethyl Metolazone
Nomenclature System | Identifier |
---|---|
IUPAC | (2RS)-7-Chloro-2-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide |
CAS Registry | 28524-40-5 |
European Pharmacopoeia | Metolazone EP Impurity C |
Manufacturer Code | ALL-METOL-4 |
Desmethyl metolazone has the molecular formula C₁₅H₁₄ClN₃O₃S and a molecular weight of 351.81 g/mol [3]. Its core structure comprises:
The compound exists as a racemic mixture due to the chiral center at the 2-methyl position, denoted by the (2RS) stereodescriptor [3]. This indicates the absence of stereoselective synthesis in standard manufacturing processes. The sulfonamide group adopts a tetrahedral geometry, and the tetrahydroquinazoline ring exists in a partially saturated boat conformation. X-ray crystallography data confirms the planar configuration of the quinazolinone ring system and the orthogonal orientation of the phenyl ring relative to the core [9].
Table 2: Atomic Composition and Mass Data
Element | Count | Contribution to Mass (Da) |
---|---|---|
Carbon (C) | 15 | 180.15 |
Hydrogen (H) | 14 | 14.11 |
Chlorine (Cl) | 1 | 35.45 |
Nitrogen (N) | 3 | 42.03 |
Oxygen (O) | 3 | 48.00 |
Sulfur (S) | 1 | 32.07 |
Total | 351.81 |
Key physicochemical parameters for desmethyl metolazone include:
Table 3: Experimental Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Weight | 351.81 g/mol | - |
Melting Point | Not reported (decomposes >252°C) | - |
Water Solubility | <1 mg/mL | 25°C |
Organic Solubility | >50 mg/mL in DMSO/methanol | 25°C |
pKa | ~9.7 (sulfonamide NH) | Predicted |
LogP (Partition Coefficient) | ~1.5 (hydrophobic) | Calculated |
Desmethyl metolazone differs from its parent compound metolazone (C₁₆H₁₆ClN₃O₃S; MW 365.83 g/mol) by the absence of a methyl group on the N3-phenyl ring:
This structural modification reduces the molecular weight by 14 Da (loss of CH₃ group) and decreases lipophilicity. The o-methyl group in metolazone contributes to steric hindrance and influences:
Table 4: Structural and Functional Comparison
Property | Desmethyl Metolazone | Metolazone |
---|---|---|
Molecular Formula | C₁₅H₁₄ClN₃O₃S | C₁₆H₁₆ClN₃O₃S |
Molecular Weight | 351.81 g/mol | 365.83 g/mol |
N3-Substituent | Phenyl | 2-Methylphenyl (o-tolyl) |
CAS Registry | 28524-40-5 | 17560-51-9 |
Primary Role | Metabolite/Impurity | Active Pharmaceutical Ingredient |
SLC12A3 Binding Affinity | Reduced (estimated) | High (IC₅₀ 10⁻⁷ M) |
The o-methyl group in metolazone enhances membrane permeability and prolongs its elimination half-life (t₁/₂ ≈14 hours) compared to desmethyl metolazone, which undergoes faster renal clearance [6] [7]. Both compounds share the quinazoline sulfonamide pharmacophore essential for diuretic activity, but the ortho-methyl deletion diminishes desmethyl metolazone’s clinical efficacy as a standalone therapeutic agent [10].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1